Boc-O-benzyl-L-tyrosine

Catalog No.
S663224
CAS No.
2130-96-3
M.F
C21H25NO5
M. Wt
371.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-O-benzyl-L-tyrosine

CAS Number

2130-96-3

Product Name

Boc-O-benzyl-L-tyrosine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

ZAVSPTOJKOFMTA-SFHVURJKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Synonyms

Boc-Tyr(Bzl)-OH;2130-96-3;Boc-O-benzyl-L-tyrosine;(S)-3-(4-(Benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-Boc-O-benzyl-L-tyrosine;N-t-Boc-O-benzyl-L-tyrosine;N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine;ST50331302;(2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoicacid;54784-43-9;Boc-O-Bzl-L-Tyr;BOC-Tyr(Bzl);n-boc-o-benzyltyrosine;PubChem12949;AC1Q5XNP;N-Boc-O-Benzyl-tyrosine;N-Boc-(O-benzyl)tyrosine;N-tert-Butoxycarbonyl-O-benzyl-L-tyrisine;AC1L40EM;Boc-(O-benzyl)-L-tyrosine;15410_ALDRICH;SCHEMBL193473;15410_FLUKA;CTK1A1972;MolPort-003-926-780

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Peptide Synthesis

Boc-O-benzyl-L-tyrosine is a valuable building block in the field of peptide synthesis. The "Boc" protecting group shields the amino group (NH2) of tyrosine, while the "benzyl" protecting group shields the hydroxyl group (OH) on the side chain. This selective protection allows researchers to control the order of bond formation during peptide chain assembly.

Several methods utilize Boc-O-benzyl-L-tyrosine for peptide synthesis, including:

  • Solid-phase peptide synthesis (SPPS): This technique involves attaching the C-terminal amino acid (often Boc-O-benzyl-L-tyrosine) to a solid support and then sequentially coupling protected amino acids to build the peptide chain. The benzyl and Boc protecting groups are then removed to reveal the final peptide .

Synthesis of Bioactive Molecules

Beyond peptides, Boc-O-benzyl-L-tyrosine serves as a starting material for the synthesis of various bioactive molecules. These molecules often mimic the structural features of natural products and could potentially possess therapeutic properties.

For example, researchers have used Boc-O-benzyl-L-tyrosine to synthesize:

  • Tyrosine-derived inhibitors: These molecules target specific enzymes or receptors and could be explored for their potential in treating various diseases .
  • Tyrosine-conjugated nanoparticles: These nanocarriers can be designed to deliver drugs or diagnostic agents to specific tissues in the body .

Studies on Protein-Tyrosine Kinases (PTKs)

Boc-O-benzyl-L-tyrosine plays a role in studies investigating protein-tyrosine kinases (PTKs). These enzymes play a crucial role in various cellular processes, and their dysregulation is linked to several diseases, including cancer.

Researchers utilize Boc-O-benzyl-L-tyrosine to:

  • Develop selective PTK inhibitors: By modifying the structure of Boc-O-benzyl-L-tyrosine, scientists can create molecules that bind to and inhibit specific PTKs, potentially offering therapeutic avenues for PTK-related diseases .
  • Study PTK substrate specificity: By analyzing the interaction between PTKs and Boc-O-benzyl-L-tyrosine or its derivatives, researchers can gain insights into the specific amino acid sequences that PTKs recognize and phosphorylate .

Boc-O-benzyl-L-tyrosine, also abbreviated as Boc-Tyr(Bzl)-OH, is a synthetic derivative of the naturally occurring amino acid L-tyrosine. It is a key building block used in peptide synthesis, a vital technique in biological research for creating artificial peptides and proteins with desired functionalities [].

The "Boc" group refers to a tert-butyloxycarbonyl protecting group attached to the amino group (N-terminus) of tyrosine. This protects the amino group from unwanted reactions during peptide synthesis. The "benzyl" group (Bzl) is attached to the phenolic hydroxyl group (O-terminus) of the tyrosine side chain, serving a similar protective purpose [].


Molecular Structure Analysis

Boc-O-benzyl-L-tyrosine possesses a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure is a three-carbon chain with a carboxylic acid group (COOH) at one end and an amino group (protected by the Boc group) at the other. This chain forms the backbone of peptides.
  • L-Tyrosine Side Chain: Attached to the central chain is the side chain of L-tyrosine, an aromatic ring with a hydroxyl group. This hydroxyl group is further protected by the benzyl group. The "L" denotes the stereochemistry of the molecule, which is crucial for its biological function.
  • Protecting Groups: The Boc and benzyl groups are bulky functional groups that temporarily deactivate the amino and hydroxyl groups, respectively. This prevents unwanted side reactions during peptide synthesis and allows for controlled chain assembly [].

Chemical Reactions Analysis

  • Deprotection: Before incorporating Boc-Tyr(Bzl)-OH into a peptide chain, both protecting groups need to be removed. This is usually achieved under specific acidic or basic conditions that selectively cleave the Boc and benzyl groups, regenerating the free amino and hydroxyl functionalities of tyrosine [].
  • Peptide Bond Formation: The deprotected Boc-Tyr(Bzl)-OH can then react with another amino acid (also deprotected) to form a peptide bond. This reaction involves the amino group of one amino acid attacking the carbonyl carbon of the other, releasing a water molecule. The process is repeated to build the desired peptide sequence [].

H2N-CHR-COOH (amino acid 1) + H2N-CHR'-COOH (amino acid 2) → H2N-CHR-CO-NH-CHR'-COOH (dipeptide) + H2O


Physical And Chemical Properties Analysis

  • Solid State: Due to its high molecular weight and the presence of polar functional groups, Boc-Tyr(Bzl)-OH is likely a solid at room temperature.
  • Solubility: The compound may exhibit good solubility in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis due to the presence of the benzyl group. However, the Boc protecting group might limit solubility in water [].
  • Stability: Boc-O-benzyl-L-tyrosine is likely stable under dry conditions at room temperature. However, exposure to strong acids or bases during deprotection steps can lead to its decomposition.

Boc-O-benzyl-L-tyrosine itself doesn't have a specific mechanism of action. It serves as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptides depends on their amino acid sequence and structure, which dictates their interaction with other molecules in biological systems [].

  • Dust Inhalation: Avoid inhaling dust particles as it can irritate the respiratory tract.
  • Skin and Eye Contact: The compound may cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Proper Disposal: Follow recommended disposal procedures for organic laboratory waste.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2130-96-3

Wikipedia

Boc-O-benzyl-L-tyrosine

Dates

Modify: 2023-08-15

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